Demethoxyegonol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

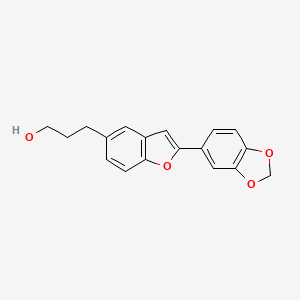

Demethoxyegonol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from 1-benzofuran and egonol. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

7-demethoxyegonol is a member of the class of 1-benzofurans that is egonol in which the methoxy group at position 7 is replaced by a hydrogen. It has been isolated from the fruits of Styrax agrestis. It has a role as a metabolite and a plant metabolite. It is a member of 1-benzofurans, a member of benzodioxoles and a primary alcohol. It derives from an egonol. It derives from a hydride of a 1-benzofuran.

Applications De Recherche Scientifique

Chemical Properties and Structure

Demethoxyegonol is classified as a benzofuran derivative with the chemical formula C18H16O4. Its structure comprises a benzene ring fused with a furan ring, contributing to its unique biological activities. The compound has been studied for its interaction with various biological targets, particularly in neuropharmacology and oncology.

Pharmacological Applications

-

Acetylcholinesterase Inhibition :

- This compound has been identified as a potent inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. In vitro studies demonstrated that it exhibits significant inhibitory activity against acetylcholinesterase, with an IC50 value ranging from 1.4 to 3.1 µM . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

-

Anticancer Activity :

- Research indicates that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The compound's ability to induce apoptosis and inhibit tumor growth without significant toxicity to normal cells highlights its therapeutic potential in oncology.

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on neurodegenerative models demonstrated that it significantly reduced Aβ aggregation, a hallmark of Alzheimer's disease pathology. The molecular docking studies indicated strong interactions between this compound and the active site of acetylcholinesterase, suggesting a mechanism for its neuroprotective effects .

Case Study 2: Anticancer Mechanism

In vitro experiments revealed that this compound induced apoptosis in HepG2 cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . This dual action not only supports its role as an anticancer agent but also emphasizes the need for further clinical investigations.

Comparative Analysis of Biological Activities

Propriétés

Numéro CAS |

53279-35-9 |

|---|---|

Formule moléculaire |

C18H16O4 |

Poids moléculaire |

296.3 g/mol |

Nom IUPAC |

3-[2-(1,3-benzodioxol-5-yl)-1-benzofuran-5-yl]propan-1-ol |

InChI |

InChI=1S/C18H16O4/c19-7-1-2-12-3-5-15-14(8-12)10-17(22-15)13-4-6-16-18(9-13)21-11-20-16/h3-6,8-10,19H,1-2,7,11H2 |

Clé InChI |

YQEPMZLWYOAQNI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(O3)C=CC(=C4)CCCO |

melting_point |

124-125°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.